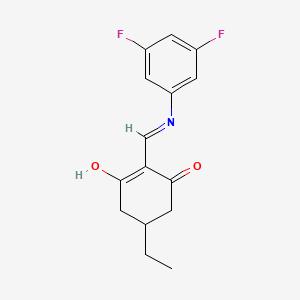

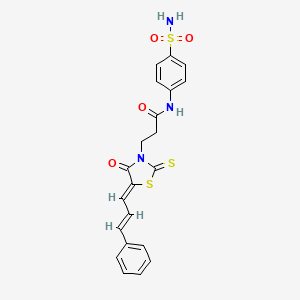

![molecular formula C13H24N2O2 B2365221 Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1333384-66-9](/img/structure/B2365221.png)

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate, also known as TAC, is a compound used in scientific research for its potential therapeutic properties. TAC is a bicyclic compound that contains a carbamate functional group and an amino group. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure found in several bioactive natural products and drug candidates. Researchers have explored its potential for drug development. For instance, the compound LMV-601 and AMG 221 contain this structural motif . Investigating the interactions of Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate with biological targets could lead to novel drug candidates.

Enantioselective Synthesis

Bicyclo[2.2.1]heptanes serve as valuable chiral building blocks. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is crucial for synthesizing biologically significant molecules. Researchers have used this scaffold as a basis for asymmetric synthesis and catalysis. Notably, bornanesultam , dibenzyldiene , and diphonane are effective chiral ligands for transition-metal catalysis .

Rho-Associated Protein Kinase Inhibitors

The compound tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate contains a key structural motif found in inhibitors of rho-associated protein kinase (ROCK). ROCK inhibitors have therapeutic potential in various diseases, including cancer, cardiovascular disorders, and neurological conditions .

Catalysis and Synthetic Chemistry

Researchers have explored the use of bicyclo[2.2.1]heptanes in catalytic reactions. The organocatalytic formal [4 + 2] cycloaddition reaction enables rapid access to a diverse range of bicyclo[2.2.1]heptane-1-carboxylates. This method allows for enantioselective synthesis from simple starting materials under mild conditions .

Bridgehead-Functionalized Bicyclo[2.2.1]heptanes

The absence of methods for direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead has motivated research in this area. The synthetic approach via a formal [4 + 2] cycloaddition reaction provides a route to such compounds. The carboxylate group within the bicyclo[2.2.1]heptane structure allows for further transformations .

Chiral Auxiliary

The compound bornanesultam , a well-known chiral auxiliary, demonstrates the utility of bicyclo[2.2.1]heptanes in asymmetric synthesis. Researchers continue to explore novel approaches to harness the chiral properties of this scaffold .

Propriétés

IUPAC Name |

tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-6-4-12(8-13,9-14)5-7-13/h4-9,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYUYPOQOYECS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(C1)(CC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

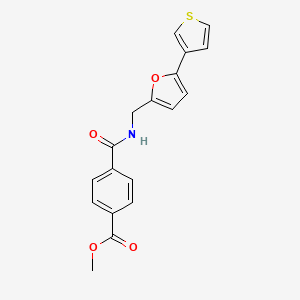

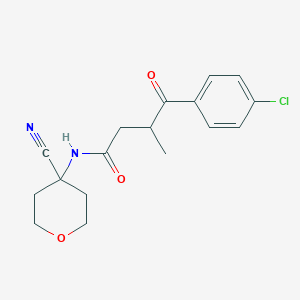

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

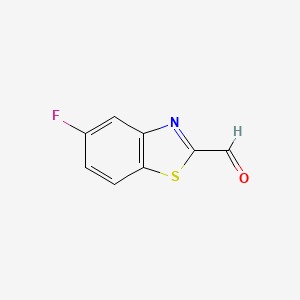

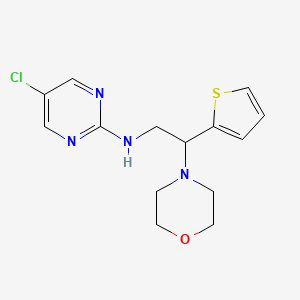

![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)

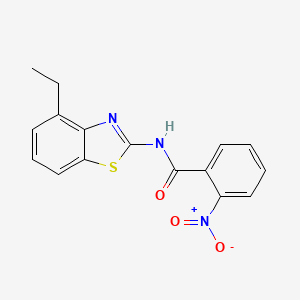

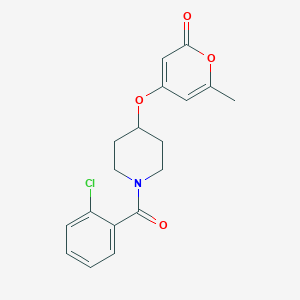

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)

![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)

![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

![2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one](/img/structure/B2365160.png)